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Compound of Interest

Compound Name: Riboflavin-d3

Cat. No.: B12409813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of

deuterated riboflavin, presenting a comparative analysis with its non-deuterated counterpart.

This document is designed to be a valuable resource for researchers, scientists, and

professionals involved in drug development, offering detailed experimental protocols and

insights into the metabolic context of riboflavin.

Introduction
Riboflavin, or vitamin B2, is a water-soluble vitamin that serves as a precursor to the

coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These

flavocoenzymes are essential for a wide range of redox reactions crucial for metabolism and

energy production in all living organisms. Deuterated riboflavin, in which one or more hydrogen

atoms are replaced by deuterium, is a valuable tool in various research applications. It is

commonly used as an internal standard in quantitative analysis by mass spectrometry due to its

distinct mass. Furthermore, the substitution of hydrogen with deuterium can influence the

pharmacokinetic and metabolic profiles of molecules, a phenomenon of significant interest in

drug development.[1] This guide will delve into the known physical properties of both

deuterated and non-deuterated riboflavin, provide detailed methodologies for their

characterization, and illustrate the biosynthetic pathway of this essential vitamin.
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While extensive quantitative data directly comparing the physical properties of various

deuterated riboflavin isotopologues to the non-deuterated form is not readily available in the

public domain, we can compile the known properties of non-deuterated riboflavin and discuss

the theoretical and observed effects of deuteration on organic molecules.

Table 1: Physical Properties of Non-Deuterated Riboflavin

Property Value References

Appearance
Yellow to orange-yellow

crystalline powder.
[2][3]

Molecular Formula C₁₇H₂₀N₄O₆ [2]

Molecular Weight 376.36 g/mol [2]

Melting Point
Approximately 280-290 °C

(with decomposition).
[2][3]

Solubility in Water

Slightly soluble; 1 g dissolves

in 3 to 15 L, depending on

crystal structure.

[4]

Solubility in Other Solvents

Very slightly soluble in ethanol;

practically insoluble in ether,

chloroform, and acetone.

Soluble in alkaline solutions,

but unstable.

[4]

pKa ~10.2 [2]

UV-Vis Absorption Maxima (in

water)
~223, 267, 373, and 444 nm [5]

Table 2: Known Properties of Deuterated Riboflavin Isotopologues
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Property Riboflavin-d3 Riboflavin-d7

Appearance Solid A solid

Molecular Formula C₁₇H₁₇D₃N₄O₆ C₁₇H₁₃D₇N₄O₆

Molecular Weight 379.38 g/mol 383.4 g/mol

Solubility in Water - Slightly soluble

The Isotopic Effect of Deuteration on Physical
Properties
The substitution of protium (¹H) with deuterium (²H) can subtly alter the physical and chemical

properties of a molecule. These "isotope effects" stem from the greater mass of deuterium,

which leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds.

Melting Point: The effect of deuteration on the melting point of organic compounds is not

always predictable and can be influenced by changes in intermolecular interactions, such as

hydrogen bonding. In some cases, deuteration can lead to a slight decrease in the melting

point.[6]

pKa: Deuteration of an acidic proton generally leads to a small increase in the pKa value,

meaning the deuterated compound is slightly less acidic. This is because the D-O or N-D

bond is stronger and less easily broken than the corresponding H-O or N-H bond. The

difference (ΔpKa = pKa(D₂O) - pKa(H₂O)) is often observed to be around 0.5.[7][8]

Solubility: The effect of deuteration on solubility is complex and can depend on the solvent

and the specific location of deuteration within the molecule. Changes in hydrogen bonding

capabilities upon deuteration can lead to slight differences in solubility.[9]

Crystal Structure: Deuteration can sometimes lead to "isotopic polymorphism," where the

deuterated compound crystallizes in a different structure from its non-deuterated counterpart.

This is often observed in systems with strong hydrogen bonds.[6]
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This section provides detailed methodologies for the characterization of key physical properties

of riboflavin and its deuterated analogues.

Determination of Aqueous Solubility (Shake-Flask
Method)
This protocol describes the determination of the equilibrium solubility of riboflavin in an

aqueous buffer using the shake-flask method, followed by quantification using UV-Vis

spectrophotometry.[10]

Materials:

Riboflavin or deuterated riboflavin powder

Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

Shaking incubator or orbital shaker

Centrifuge

0.45 µm syringe filters

UV-Vis spectrophotometer

Volumetric flasks and pipettes

Analytical balance

Procedure:

Preparation of a Supersaturated Solution: Add an excess amount of riboflavin powder to a

known volume of the buffer solution in a sealed, light-protected container.

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g.,

25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the suspension at a high speed to pellet the excess

undissolved solid.
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Sample Collection and Filtration: Carefully withdraw a known volume of the clear

supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45

µm syringe filter to remove any remaining undissolved microparticles.

Dilution: Accurately dilute the filtered, saturated solution with the same buffer to a

concentration that falls within the linear range of the UV-Vis spectrophotometer for riboflavin.

Quantification: Measure the absorbance of the diluted solution at the wavelength of

maximum absorbance for riboflavin (approximately 444 nm).

Calculation: Calculate the concentration of riboflavin in the original saturated solution using a

pre-established calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of riboflavin and its

deuterated analogues.

Sample Preparation:

Dissolution: Dissolve approximately 5-10 mg of the riboflavin sample in a suitable deuterated

solvent (e.g., DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the

specific riboflavin analogue and the desired information.[11][12]

Filtration: To obtain a high-resolution spectrum, it is crucial that the sample is free of any

suspended particles. Filter the solution through a small cotton plug placed in a Pasteur

pipette directly into a clean, dry NMR tube.[11][13]

Volume Adjustment: Adjust the final volume in the NMR tube to the appropriate height for the

spectrometer being used (typically around 4-5 cm).[13]

Data Acquisition (¹H and ¹³C NMR):

Acquire a ¹H NMR spectrum to observe the proton signals. For deuterated riboflavin, the

absence or reduction in the intensity of specific proton signals will confirm the sites of

deuteration.
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Acquire a ¹³C NMR spectrum. While deuteration does not directly remove carbon signals, it

can cause slight shifts in the chemical shifts of adjacent carbons and can lead to splitting of

the signal due to C-D coupling.

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed

for the complete and unambiguous assignment of all proton and carbon signals.[14]

Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of

deuterated riboflavin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is

commonly used for the quantitative analysis of riboflavin in biological matrices, often employing

a deuterated internal standard.[9][15]

General LC-MS/MS Protocol:

Sample Preparation: For analysis in biological matrices like plasma, a protein precipitation

step is typically required. This can be achieved by adding a solvent like acetonitrile, followed

by centrifugation to remove the precipitated proteins.[16]

Chromatographic Separation: The extracted sample is injected onto a suitable HPLC or

UHPLC column (e.g., a C18 or HILIC column) to separate riboflavin from other components

in the matrix.[9][16]

Mass Spectrometric Detection: The eluent from the chromatography column is introduced

into the mass spectrometer, typically using an electrospray ionization (ESI) source. The

mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively

detect and quantify the precursor and product ions specific to riboflavin and its deuterated

internal standard.[16]

Riboflavin Biosynthesis Pathway
Riboflavin is synthesized from guanosine triphosphate (GTP) and ribulose 5-phosphate through

a series of enzymatic reactions. Understanding this pathway is crucial for metabolic studies and

for the biotechnological production of riboflavin.[7][8][17]
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Caption: The biosynthetic pathway of riboflavin, starting from GTP and Ribulose 5-Phosphate.

Conclusion
This technical guide has summarized the key physical characteristics of deuterated and non-

deuterated riboflavin, providing a foundation for their use in research and development. While

specific quantitative data for deuterated analogues remains sparse, the theoretical effects of

deuterium substitution provide a useful framework for understanding their behavior. The

detailed experimental protocols for solubility, NMR, and MS analysis offer practical guidance for

the characterization of these compounds. The visualization of the riboflavin biosynthesis

pathway further enriches the understanding of its metabolic context. This guide serves as a

valuable resource for scientists and professionals working with riboflavin and its isotopically

labeled forms, facilitating more informed experimental design and data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structural comparison of protiated, H/D-exchanged and deuterated human carbonic
anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

2. A 13C-NMR study on the interaction of riboflavin with egg white riboflavin binding protein -
PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12409813?utm_src=pdf-body-img
https://www.benchchem.com/product/b12409813?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6778848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6778848/
https://pubmed.ncbi.nlm.nih.gov/6490600/
https://pubmed.ncbi.nlm.nih.gov/6490600/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Effect of deuterium content on the structural, optical, and thermal properties of DKDP
crystals: a systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

4. RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound-
Riboflavin (Vitamin B2)-Produced by the Yeast Hyphopichia wangnamkhiaoensis - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. publications.iupac.org [publications.iupac.org]

6. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry
Frontiers (RSC Publishing) [pubs.rsc.org]

7. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

9. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email
Archives for June, 2004) [ammrl.org]

10. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds
[ouci.dntb.gov.ua]

11. Sample Preparation [nmr.chem.ualberta.ca]

12. ocw.mit.edu [ocw.mit.edu]

13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

14. rsc.org [rsc.org]

15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

16. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical
Characteristics of Deuterated Riboflavin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12409813#physical-characteristics-of-deuterated-
riboflavin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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